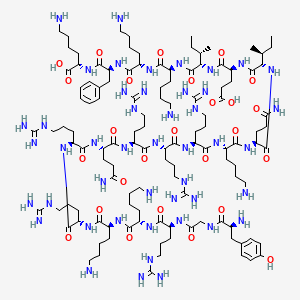

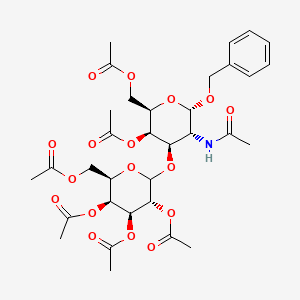

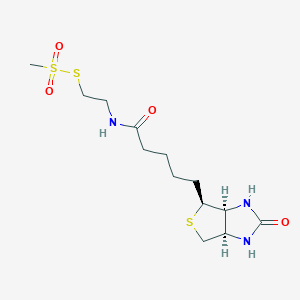

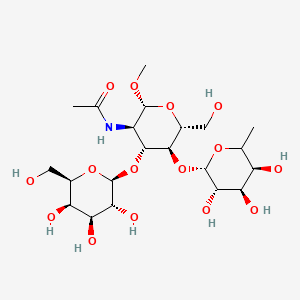

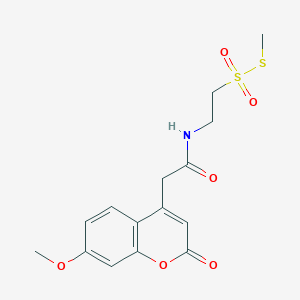

![molecular formula C42H60N4O23 B561685 N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-乙酰氨基-6-[(2R,3S,4R,5R,6S)-5-乙酰氨基-6-[(2R,3S,4R,5R,6S)-5-乙酰氨基-4-羟基-2-(羟甲基)-6-(4-甲基-2-氧代色烯-7-基)氧基氧杂环己烷-3-基]氧基-4-羟基-2-(羟甲基)氧杂环己烷-3-基]氧基-4-羟基-2-(羟甲基)氧杂环己烷-3-基]氧基-4,5-二羟基-6-(羟甲基)氧杂环己烷-3-基]乙酰胺 CAS No. 53643-14-4](/img/structure/B561685.png)

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-乙酰氨基-6-[(2R,3S,4R,5R,6S)-5-乙酰氨基-6-[(2R,3S,4R,5R,6S)-5-乙酰氨基-4-羟基-2-(羟甲基)-6-(4-甲基-2-氧代色烯-7-基)氧基氧杂环己烷-3-基]氧基-4-羟基-2-(羟甲基)氧杂环己烷-3-基]氧基-4-羟基-2-(羟甲基)氧杂环己烷-3-基]氧基-4,5-二羟基-6-(羟甲基)氧杂环己烷-3-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is a fluorogenic substrate extensively used in biochemical research. This compound is particularly significant in the study of chitinase enzymes and their involvement in various diseases. It consists of a chitin monomer and 4-methylumbelliferone, making it a valuable tool for detecting and measuring enzyme activity .

科学研究应用

4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside has a wide range of scientific research applications:

Biochemistry: Used as a fluorogenic substrate to study chitinase and chitotriosidase enzyme activity.

Biomedicine: Plays a crucial role in understanding the involvement of chitinase enzymes in various diseases.

Environmental Science: Utilized in the detection and estimation of fungal growth by measuring enzyme activity.

Industrial Applications: Employed in the development of enzyme assays and diagnostic tools.

作用机制

Target of Action

The primary target of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside, also known as 4-Methylumbelliferyl β-D-N,N′,N′′,N′′′-Tetraacetylchitotetraoside, is the enzyme chitinase . Chitinase is responsible for the breakdown of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose .

Mode of Action

This compound acts as a fluorogenic substrate for chitinase . It is an analog of chitin and is recognized and cleaved by the enzyme . The cleavage of this substrate by chitinase results in the release of 4-methylumbelliferone, a fluorescent product .

Biochemical Pathways

The action of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is involved in the chitin degradation pathway . Chitinase, by cleaving this substrate, breaks down chitin, which is a major component of the cell walls of fungi and the exoskeletons of arthropods .

Pharmacokinetics

Its solubility in dmf suggests that it may be well-absorbed in the body. The compound’s stability under storage at -20°C indicates that it may have a relatively long half-life.

Result of Action

The cleavage of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside by chitinase results in the release of methylumbelliferone , a fluorescent product . This fluorescence can be measured and is often used to quantify the activity of chitinase in biological samples .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH, which can affect the activity of the chitinase enzyme . Furthermore, the compound’s stability at -20°C suggests that it may be sensitive to heat and may degrade at higher temperatures.

生化分析

Biochemical Properties

This chemical serves as a substrate primarily for chitinases, enzymes responsible for breaking down glycosidic bonds in chitin, a key component of the cell walls of fungi and the exoskeletons of insects . The substrate is cleverly designed to release 4-methylumbelliferone (4-MU), a highly fluorescent compound, upon enzymatic reaction .

Molecular Mechanism

The mechanism of action involves the cleavage of the glycosidic bond in the substrate by chitinases, resulting in the liberation of 4-MU . This release can be quantitatively measured using fluorescence spectroscopy, providing a sensitive method to monitor enzyme activity in real-time .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside involves the acetylation of chitin-derived oligosaccharides. The process typically includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the chitin-derived oligosaccharide are protected using acetyl groups.

Coupling Reaction: The protected oligosaccharide is then coupled with 4-methylumbelliferone under specific conditions to form the desired compound.

Deprotection: The final step involves the removal of the protecting groups to yield 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .

化学反应分析

Types of Reactions

4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside undergoes several types of chemical reactions, including:

Hydrolysis: This compound is hydrolyzed by chitinase enzymes, resulting in the release of 4-methylumbelliferone, which is a fluorescent product.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo these reactions under certain conditions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using chitinase enzymes in a buffered solution.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction.

Major Products Formed

The primary product formed from the hydrolysis of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is 4-methylumbelliferone, a fluorescent compound .

相似化合物的比较

Similar Compounds

4-Methylumbelliferyl N-acetyl-b-D-glucosaminide: Used for detecting and estimating fungal growth by measuring enzyme activity.

4-Methylumbelliferyl b-D-N,N’,N’'-triacetylchitotrioside: Another fluorogenic substrate used in biochemical research.

Uniqueness

4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is unique due to its specific structure, which allows it to be a highly effective substrate for chitinase enzymes. Its ability to release a fluorescent product upon hydrolysis makes it invaluable in various research applications.

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H60N4O23/c1-14-8-26(55)62-21-9-19(6-7-20(14)21)61-39-28(44-16(3)52)33(58)36(23(11-48)64-39)68-41-30(46-18(5)54)35(60)38(25(13-50)66-41)69-42-29(45-17(4)53)34(59)37(24(12-49)65-42)67-40-27(43-15(2)51)32(57)31(56)22(10-47)63-40/h6-9,22-25,27-42,47-50,56-60H,10-13H2,1-5H3,(H,43,51)(H,44,52)(H,45,53)(H,46,54)/t22-,23-,24-,25-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41+,42+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZCALJGBTWBDB-BGWTZNANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H60N4O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

988.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。